molecular formula C20H20N2O5 B2507215 (E)-methyl 4-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propoxy)benzoate CAS No. 881934-68-5

(E)-methyl 4-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propoxy)benzoate

Cat. No. B2507215
CAS RN: 881934-68-5
M. Wt: 368.389
InChI Key: BCGAKVDDUXCCGD-UFFVCSGVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the preparation of multifunctional compounds that serve as synthons for the creation of polysubstituted heterocyclic systems. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs from corresponding precursors suggests that the compound of interest may also be synthesized through a series of condensation steps, possibly involving an indole derivative and a hydroxyimino precursor .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined to crystallize in the triclinic crystal system . This suggests that the compound of interest may also exhibit a complex molecular structure, potentially with intramolecular hydrogen bonding, given the presence of hydroxy and carbonyl functional groups.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound of interest. However, they do discuss the reactivity of similar compounds. For example, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate includes an investigation of its global chemical reactivity descriptors, which could imply that the compound of interest may also exhibit interesting reactivity patterns, such as participation in nucleophilic or electrophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods and computational chemistry techniques. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and its properties such as harmonic vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties have been investigated . This comprehensive analysis suggests that the compound of interest may also be characterized by similar methods to determine its physical and chemical properties, including solubility, stability, and optical behavior.

Scientific Research Applications

Synthesis and Labeling for Herbicidal Research

Compounds with structural features similar to "(E)-methyl 4-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propoxy)benzoate" are often synthesized and labeled with isotopes for research in herbicidal activity and environmental fate. For example, labeled compounds are used as radiotracers to study the metabolism, mode of action, and environmental behavior of herbicides (Yang, Ye, & Lu, 2008).

Development of Antagonists for Medical Research

Similar complex molecules are synthesized and evaluated as antagonists for receptors, such as neuropeptide Y (NPY) receptors, with the aim of developing new therapeutic agents. These studies involve extensive structure-activity relationship (SAR) analysis to optimize the compounds' efficacy and selectivity (Zarrinmayeh et al., 1998).

Liquid Crystal Research

Compounds with ester and Schiff base linkages, similar to the target molecule, are researched for their mesophase behavior and potential applications in liquid crystal displays. These studies often include the synthesis of new materials and the examination of their thermal and optical properties (Ahmed et al., 2019).

Asymmetric Synthesis for Drug Development

The stereochemistry of molecules similar to the target compound is explored in the context of asymmetric synthesis, providing pathways to obtain enantiomerically pure substances. These processes are crucial for the development of drugs with specific biological activities (Davies, Fenwick, & Ichihara, 1997).

Environmental and Agricultural Studies

Research on compounds with specific functional groups focuses on their role in plant defense mechanisms and their potential as eco-friendly herbicides. Studies include the synthesis of analogs and investigation of their activity against various pests and diseases (Niemeyer, 1988).

properties

IUPAC Name

methyl 4-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-20(24)14-6-8-17(9-7-14)27-13-16(23)12-22-11-15(10-21-25)18-4-2-3-5-19(18)22/h2-11,16,23,25H,12-13H2,1H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGAKVDDUXCCGD-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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